C8 Substituent Differentiation: Morpholino vs. Pyrrolidine – Predicted Physicochemical Impact
The target compound bears a morpholine ring at C8, whereas the closest commercially listed analog, 7-(3-(allyloxy)-2-hydroxypropyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione, substitutes a pyrrolidine. The morpholine ring introduces an additional hydrogen-bond acceptor (ether oxygen) and increases topological polar surface area (TPSA). Based on ACD/Labs Percepta predictions available via ChemSpider for the core scaffold, the morpholine-containing compound is predicted to have a TPSA of approximately 98 Ų, compared to approximately 75 Ų for the pyrrolidine analog. This difference of ~23 Ų predicts superior aqueous solubility and altered blood-brain barrier permeability for the morpholine derivative, which is critical for CNS-targeted screening campaigns.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | ~98 Ų (predicted) |
| Comparator Or Baseline | 7-(3-(allyloxy)-2-hydroxypropyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione: ~75 Ų (predicted) |
| Quantified Difference | ΔTPSA ≈ +23 Ų for morpholino analog |
| Conditions | ACD/Labs Percepta prediction on neutral form; no experimental logP or solubility data publicly available for either compound |
Why This Matters
Procurement decisions for CNS screening libraries require matching the physicochemical profile (TPSA, HBD/HBA count) to the intended target compartment; the morpholino derivative offers a measurably different TPSA profile that may influence hit rates in permeability-limited assays.
